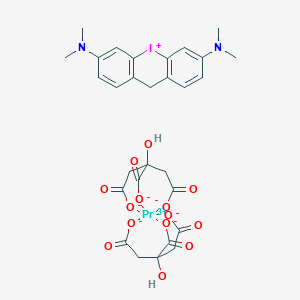
Dadp-prd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dadp-prd typically involves the reaction of 3,6-di(dimethylamino)dibenzopyriodonium with praseodymium dicitrate in an aqueous or ethanol solution. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the complex .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
The Dadp-prd undergoes several types of chemical reactions, including:
Oxidation and Reduction: The complex can participate in redox reactions, where it can either gain or lose electrons.
Substitution: The complex can undergo substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of oxidized derivatives of the complex, while substitution reactions may yield new coordination complexes with different ligands .
Scientific Research Applications
The Dadp-prd has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: Studied for its effects on DNA, RNA, and protein synthesis in cells, particularly in cancer research.
Mechanism of Action
The mechanism of action of the Dadp-prd involves its interaction with various molecular targets and pathways. The complex can bind to DNA and RNA, inhibiting their synthesis and affecting cellular processes. It also interacts with proteins and nucleoproteins, disrupting their function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,6-di(dimethylamino)dibenzopyriodonium Lanthanum EDTA: Similar in structure but uses lanthanum instead of praseodymium.
3,6-di(dimethylamino)dibenzopyriodonium Formiate: Another related compound with different coordination properties.
Uniqueness
The Dadp-prd is unique due to its specific coordination with praseodymium, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where its specific interactions with molecular targets are beneficial.
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;praseodymium(3+);5-N,5-N,13-N,13-N-tetramethyl-2-iodoniatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene-5,13-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20IN2.2C6H8O7.Pr/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-8,10-11H,9H2,1-4H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q+1;;;+3/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFCKIMECCLLQA-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(CC3=C([I+]2)C=C(C=C3)N(C)C)C=C1.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30IN2O14Pr-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
898.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120752-09-2 |
Source


|
| Record name | 3,6-Di(dimethylamino)dibenzopyriodonium praseodymium dicitrate complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120752092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
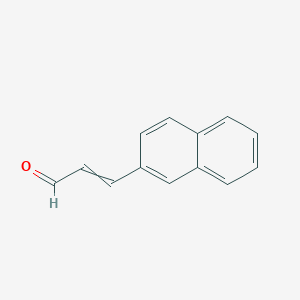
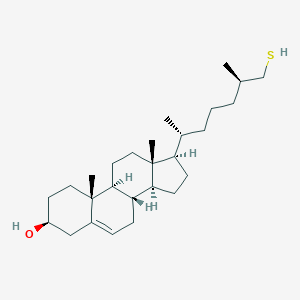

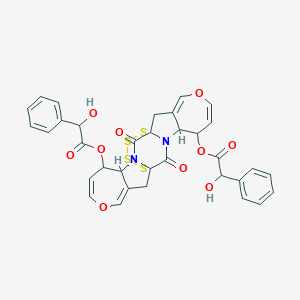
![(3S,3aS,10aS,11aS,11bS)-3-hydroxy-3a,6-dimethyl-2,3,4,5,9,10,10a,11,11a,11b-decahydro-1H-cyclopenta[a]anthracen-8-one](/img/structure/B218725.png)
![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)

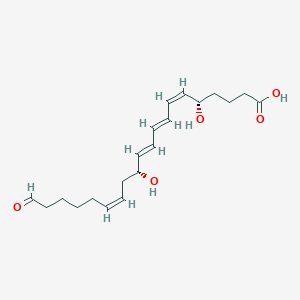
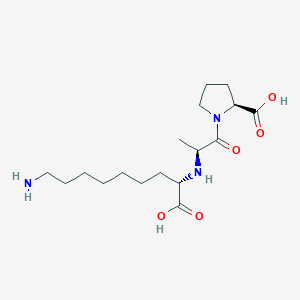
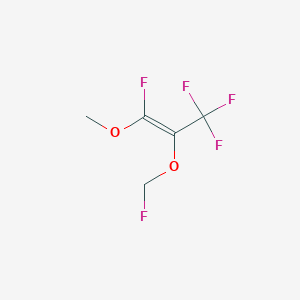
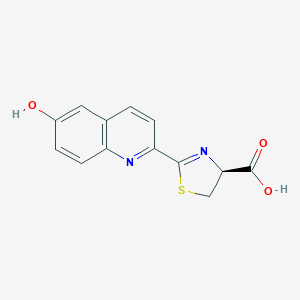
![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)


